molecular formula C7H4N2O2 B12322108 4-Nitrobenzonitrile-d4

4-Nitrobenzonitrile-d4

Cat. No.: B12322108
M. Wt: 152.14 g/mol
InChI Key: NKJIFDNZPGLLSH-RHQRLBAQSA-N
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Description

4-Nitrobenzonitrile-d4 is a deuterium-labeled compound, specifically a stable isotope of 4-Nitrobenzonitrile. The molecular formula for this compound is C7D4N2O2, and it has a molecular weight of 152.14 g/mol . This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecule.

Preparation Methods

The synthesis of 4-Nitrobenzonitrile-d4 typically involves the introduction of deuterium into the 4-Nitrobenzonitrile molecule. One common method involves the use of deuterated reagents in the nitration of benzonitrile. The reaction conditions often include the use of deuterated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the deuterated product .

Chemical Reactions Analysis

4-Nitrobenzonitrile-d4 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 4-aminobenzonitrile-d4 .

Scientific Research Applications

4-Nitrobenzonitrile-d4 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in the study of reaction mechanisms and molecular structures.

    Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: This compound is used in the development of new materials and chemicals, particularly in the field of polymer science

Mechanism of Action

The mechanism of action of 4-Nitrobenzonitrile-d4 is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological processes. This helps in understanding the molecular targets and pathways involved in these processes .

Comparison with Similar Compounds

4-Nitrobenzonitrile-d4 can be compared with other deuterium-labeled compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes.

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

152.14 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrobenzonitrile

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D

InChI Key

NKJIFDNZPGLLSH-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

Origin of Product

United States

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